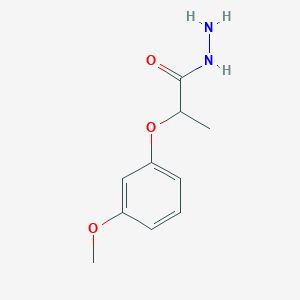

2-(3-Methoxyphenoxy)propanohydrazide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-methoxyphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-4-8(6-9)14-2/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYABCWQJLSSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396601 | |

| Record name | 2-(3-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588678-30-2 | |

| Record name | 2-(3-methoxyphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenoxy Propanohydrazide

Advanced Synthetic Routes to 2-(3-Methoxyphenoxy)propanohydrazide and Analogues

The synthesis of this compound is predicated on established organic chemistry principles, primarily involving condensation reactions and strategic precursor design. These methods allow for the efficient construction of the core hydrazide structure.

Exploration of Condensation Reaction Pathways

The principal and most direct method for synthesizing carboxylic acid hydrazides is the condensation reaction between a suitable carboxylic acid ester and hydrazine (B178648) hydrate (B1144303). nih.gov This reaction, often referred to as hydrazinolysis, proceeds by nucleophilic acyl substitution at the ester's carbonyl carbon.

For the synthesis of the title compound, the corresponding ester, such as methyl or ethyl 2-(3-methoxyphenoxy)propanoate, is refluxed with an excess of hydrazine hydrate. nih.gov The use of an alcohol like methanol (B129727) or ethanol (B145695) as a solvent is common. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting ester is consumed. The product, being a solid, often precipitates upon cooling or addition to water and can be purified by recrystallization. nih.gov

A general scheme for this synthesis is as follows: Scheme 1: Synthesis of this compound via hydrazinolysis of its corresponding ester.

Furthermore, the synthesized this compound can serve as a substrate for further condensation reactions. Its terminal -NH2 group can react with various aldehydes and ketones to form the corresponding hydrazones. mtct.ac.inchemistryjournal.net These reactions are typically catalyzed by a small amount of acid and involve the formation of a C=N double bond, extending the molecular framework and offering pathways to more complex derivatives. nih.gov

Precursor Design and Strategic Application in Synthesis

The successful synthesis of this compound relies on the availability of its ester precursor, ethyl 2-(3-methoxyphenoxy)propanoate. The design and synthesis of this precursor are crucial steps. It is typically prepared via a Williamson ether synthesis, which involves the reaction of 3-methoxyphenol (B1666288) with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate, in the presence of a base.

The strategic selection of precursors is outlined in the following table:

| Product | Precursor 1 | Precursor 2 | Reaction Type |

| Ethyl 2-(3-methoxyphenoxy)propanoate | 3-Methoxyphenol | Ethyl 2-bromopropanoate | Williamson Ether Synthesis |

| This compound | Ethyl 2-(3-methoxyphenoxy)propanoate | Hydrazine hydrate | Hydrazinolysis (Condensation) |

The phenoxide, generated by treating 3-methoxyphenol with a base like potassium carbonate, acts as a nucleophile, displacing the bromide from the ethyl 2-bromopropanoate. This establishes the core phenoxy-propanoate structure required for the subsequent hydrazinolysis step. The synthesis of related trisubstituted ethylenes often begins with similar Knoevenagel condensation reactions involving substituted benzaldehydes and cyanoacetate (B8463686) derivatives, highlighting the modularity of these synthetic approaches. chemrxiv.orgchemrxiv.org

Derivatization and Functionalization Strategies

The molecular structure of this compound offers multiple sites for functionalization, including the aromatic ring and the hydrazide moiety itself. These sites can be targeted to introduce new functional groups and modulate the compound's chemical properties.

Halogenation and Introduction of Electron-Withdrawing Groups

The aromatic ring of the 3-methoxyphenoxy group is susceptible to electrophilic aromatic substitution, such as halogenation. The existing substituents—the methoxy (B1213986) group (-OCH3) and the 2-propoxyhydrazide group (-OCH(CH3)CONHNH2)—are both activating and ortho, para-directing. The methoxy group strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The ether linkage of the propoxyhydrazide group also directs to its ortho and para positions.

Given the substitution pattern, the predicted sites for electrophilic attack are:

C4-position: para to the methoxy group and ortho to the propoxyhydrazide ether linkage. This position is sterically accessible and electronically activated by both groups.

C6-position: ortho to the methoxy group and meta to the propoxyhydrazide group. This position is also highly activated.

C2-position: ortho to both substituents, making it highly activated but potentially sterically hindered.

Standard halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used for these transformations, often catalyzed by a hydrazide itself or an acid. researchgate.net The selective reduction of halogenated nitroarenes using hydrazine hydrate in the presence of a palladium catalyst is a well-established method, indicating that the hydrazide moiety is compatible with various reaction conditions used for modifying aromatic rings. nih.gov

| Position | Activating Group(s) | Predicted Reactivity |

| C2 | ortho to -OCH3, ortho to -OR | High (potential steric hindrance) |

| C4 | para to -OCH3, ortho to -OR | High |

| C5 | meta to -OCH3, para to -OR | Moderate |

| C6 | ortho to -OCH3, meta to -OR | High |

The introduction of electron-withdrawing groups, such as the nitro group (-NO2), can also be achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The regioselectivity would follow the same directing effects of the existing activating groups.

Metal Coordination Chemistry of Hydrazide Ligands

Hydrazides and their derivatives, hydrazones, are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. chemistryjournal.netfrontiersin.org The this compound molecule can act as a ligand, primarily through two coordination modes.

In its neutral (amido) form, it typically functions as a bidentate ligand, coordinating to a metal center via the carbonyl oxygen and the nitrogen atom of the terminal -NH2 group. researchgate.net This forms a stable five-membered chelate ring.

Hydrazides can also exist in an iminol tautomeric form, particularly in solution or upon coordination. mtct.ac.in In this form, the proton from the -NH- group migrates to the carbonyl oxygen, creating a hydroxyl group and a C=N double bond. The deprotonated iminol form can then act as a bidentate ligand through the iminol nitrogen and the terminal amino nitrogen, also forming a chelate ring. The specific coordination mode depends on factors such as the metal ion, the pH of the medium, and the solvent used. researchgate.netnih.gov

| Ligand Form | Donor Atoms | Chelate Ring Size | Coordination Mode |

| Amido (neutral) | Carbonyl Oxygen, Amino Nitrogen | 5-membered | Bidentate |

| Iminol (deprotonated) | Iminol Nitrogen, Amino Nitrogen | 5-membered | Bidentate |

The presence of additional donor atoms, such as the ether oxygen in the phenoxy group, could potentially lead to tridentate coordination, although this is less common for simple hydrazides.

Redox Chemistry of the Hydrazide Moiety

The hydrazide functional group (-CONHNH2) possesses a rich redox chemistry centered on its N-N bond. nih.gov While hydrazides are generally less reactive than their parent hydrazines, they can undergo oxidation. nih.govacs.org

Oxidation of hydrazides can lead to the formation of acyl diazenes (R-CO-N=NH) or other oxidized species. Metal-free, recyclable oxoammonium salts have been shown to effectively oxidize aryl hydrazides to the corresponding aromatic diazenes under mild conditions. acs.org The reaction is believed to proceed via a hydride transfer mechanism from a nitrogen atom of the hydrazide to the oxidant. The presence of metal ions can also significantly enhance the rate of oxidation, leading to the production of reactive oxygen species. nih.gov

Conversely, the hydrazide moiety is related to hydrazine, a well-known reducing agent used in reactions like the Wolff-Kishner reduction and in catalytic transfer hydrogenation. nih.govresearchgate.net While the acyl group reduces the electron density on the nitrogen atoms, making the hydrazide a weaker reducing agent than hydrazine, its redox properties remain significant. For instance, the reaction between certain iron(III) complexes and hydrazine proceeds via a redox mechanism, a process that can be kinetically studied to understand the electron transfer steps. researchgate.net This inherent redox activity is a key functional characteristic of the hydrazide moiety within the this compound structure.

Nucleophilic and Electrophilic Substitution Reactions

The chemical reactivity of this compound is characterized by the nucleophilic nature of the hydrazide moiety and the potential for electrophilic substitution on the aromatic ring.

Nucleophilic Reactions:

The terminal nitrogen atom of the hydrazide group possesses a lone pair of electrons, making it a potent nucleophile. This reactivity allows for a variety of chemical transformations. A common reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. researchgate.netnih.gov This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net

Furthermore, the nucleophilicity of hydrazides is demonstrated in their reactions with isocyanates and isothiocyanates, which lead to the formation of semicarbazides and thiosemicarbazides, respectively. nih.gov These reactions are crucial for the synthesis of various heterocyclic compounds. The nucleophilic character of hydrazines and their derivatives, including hydrazides, has been extensively studied, showing that their reactivity is influenced by factors such as the electronic nature of substituents. nih.govacs.org Hydrazides can also undergo N-arylation, as demonstrated by the copper-catalyzed reaction of hydrazides with aryl iodides. organic-chemistry.org

Electrophilic Substitution Reactions:

Spectroscopic and Chromatographic Validation of Synthesized Entities

The characterization and validation of this compound and its derivatives rely on standard spectroscopic and chromatographic techniques. While specific data for the title compound is not published, the expected analytical data can be inferred from related structures like phenoxyacetic acid and its derivatives. semanticscholar.orgrsc.orgchemicalbook.comnist.gov

Spectroscopic Validation:

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be present. chemicalbook.comnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide detailed structural information. The protons on the aromatic ring would appear as a complex multiplet in the aromatic region (δ 6.5-7.5 ppm). The methoxy group protons would be a singlet around δ 3.8 ppm. The proton on the chiral carbon of the propionyl group would be a quartet, and the methyl protons a doublet. The N-H protons of the hydrazide would appear as broad singlets.

¹³C NMR spectroscopy would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the propionyl group. semanticscholar.org

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the hydrazide group and the ether bond.

Chromatographic Validation:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent reactions. nih.govresearchgate.netcdc.gov

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, would be suitable for the analysis of this relatively polar compound. UV detection would be appropriate due to the presence of the aromatic ring.

Gas Chromatography (GC): GC analysis might require derivatization of the polar hydrazide group to improve its volatility and thermal stability. researchgate.netcdc.gov However, with an appropriate column and conditions, direct analysis may also be possible.

The following tables present hypothetical but realistic data for the characterization of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.3 | Multiplet | - |

| OCH₃ | 3.80 | Singlet | - |

| CH-O | 4.65 | Quartet | 6.8 |

| CH₃ | 1.55 | Doublet | 6.8 |

| NH | 4.20 | Broad Singlet | - |

| NH₂ | 7.80 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 172.5 |

| Aromatic C-O | 160.0 |

| Aromatic C-OCH₃ | 158.0 |

| Aromatic C | 130.0, 107.5, 106.0, 101.0 |

| C-O (propanoate) | 75.0 |

| OCH₃ | 55.5 |

| CH₃ | 18.0 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3350 - 3250 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=O Stretch (Amide I) | 1670 | Strong |

| N-H Bend (Amide II) | 1620 | Medium |

| C=C Stretch (Aromatic) | 1600, 1490 | Medium |

| C-O-C Stretch (Aryl Ether) | 1250 - 1200 | Strong |

Information regarding the molecular mechanisms of action for the chemical compound this compound is not available in the current body of scientific literature.

Following a comprehensive search of available scientific databases and resources, it has been determined that there is no published research detailing the specific molecular mechanisms of action for this compound. The compound is primarily documented as a chemical intermediate, a substance used in the synthesis of other chemical entities, rather than as a pharmacologically active agent that has been subjected to detailed mechanistic studies.

Therefore, it is not possible to provide an article based on the requested outline, as the necessary data for the following sections does not exist in publicly accessible research:

Molecular Mechanisms of Action

Computational and Experimental Approaches to Mechanism Elucidation

Searches for specific molecular targets, modulation of biochemical pathways, ligand-receptor binding interactions, and computational or experimental analyses of its mechanism of action did not yield any relevant findings. The compound is not characterized in the literature as a ligand for any known receptors or as an inhibitor or activator of any studied enzymes or signaling pathways. Consequently, no data tables or detailed research findings on these topics can be generated.

Structure Activity Relationship Sar and Rational Drug Design

Identification of Essential Structural Motifs for Biological Activity

The molecular architecture of 2-(3-Methoxyphenoxy)propanohydrazide comprises several key structural motifs that are likely essential for its biological effects, particularly its potential anticonvulsant properties. These motifs are common to a class of compounds recognized for their interaction with biological targets like benzodiazepine (B76468) receptors or their influence on neurotransmitter systems. nih.govfrontiersin.org

The essential pharmacophoric features are generally considered to be:

An aromatic ring: The methoxyphenoxy group serves as a crucial aromatic region. Aromatic rings are vital for establishing binding interactions, such as pi-pi stacking and hydrophobic interactions, with receptor sites. nih.gov

A proton-accepting group: The carbonyl oxygen of the hydrazide moiety can act as a hydrogen bond acceptor, a feature necessary for anchoring the molecule within a receptor's binding pocket. nih.gov

A flexible linker: The propane (B168953) chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

A terminal hydrazide group: This functional group is not only a key binding element but also a reactive handle that can be modified to produce various hydrazone derivatives with a broad spectrum of pharmacological activities. nih.govdovepress.com

Systematic Variation of Substituents and Their Pharmacological Impact

The pharmacological profile of phenoxypropanohydrazide derivatives can be significantly altered by systematic variation of the substituents on the aromatic ring and modifications to the side chain.

The position of the methoxy (B1213986) group on the phenoxy ring is a critical determinant of biological activity. In related series of compounds, the location of electron-donating or electron-withdrawing groups on the aromatic ring has been shown to modulate potency. For this compound, the meta position of the methoxy group influences the electronic distribution of the entire ring system.

Studies on analogous structures suggest that moving the methoxy group to the ortho or para positions would likely result in different pharmacological profiles. For instance, in some series of anticonvulsant agents, a para-substitution is preferred for optimal activity, while in others, ortho or meta substitutions are more favorable. This highlights the sensitivity of the receptor environment to the electronic and steric properties of the substituent. nih.gov

Table 1: Postulated Impact of Methoxy Group Position on Activity

| Position of Methoxy Group | Expected Impact on Biological Activity | Rationale |

| ortho (2-position) | Potentially altered activity due to steric hindrance and different electronic effects near the ether linkage. | The proximity of the methoxy group to the propanohydrazide chain could influence its conformation. |

| meta (3-position) | Provides a specific electronic and steric profile that may be optimal for a particular receptor interaction. | As seen in the parent compound. |

| para (4-position) | Likely to significantly change the dipole moment and interaction profile of the molecule. | This position is often a key interaction point in other pharmacologically active phenoxy derivatives. |

This table is illustrative and based on general principles of medicinal chemistry and findings from related compound series.

The propane chain in this compound acts as a spacer between the aromatic phenoxy ring and the terminal hydrazide group. The length and nature of this linker are critical. Shortening or lengthening the chain would alter the distance between the key pharmacophoric elements, likely disrupting the optimal binding geometry.

The hydrazide moiety itself is a cornerstone of the molecule's activity. It is a versatile functional group that can participate in hydrogen bonding and can be readily converted to hydrazones, which often exhibit enhanced biological activity. nih.govdovepress.com The terminal -NH2 group is a hydrogen bond donor, complementing the hydrogen bond acceptor capability of the carbonyl oxygen.

Design Principles for Optimized Hydrazide Analogues

The design of optimized analogues of this compound would be guided by established medicinal chemistry strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Key design principles include:

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with improved or dual activities. nih.gov

Conformational Constraint: Introducing rigidity into the propane linker, for example, by incorporating a cyclopropyl (B3062369) ring, could lock the molecule into a more bioactive conformation, potentially increasing affinity for its target.

Derivatization of the Hydrazide: Condensation of the hydrazide with various aldehydes and ketones to form hydrazones is a common and effective strategy to explore a wide chemical space and modulate activity. The nature of the substituent on the resulting hydrazone can dramatically influence the pharmacological effect. nih.gov

Table 2: Design Strategies for Hydrazide Analogues

| Modification Strategy | Example Modification | Expected Outcome |

| Hydrazone Formation | Reaction with substituted benzaldehydes | Introduction of a second aromatic ring, potentially enhancing binding and modulating activity. nih.gov |

| Acylation of Terminal Nitrogen | Addition of an acyl group | Alteration of lipophilicity and hydrogen bonding capacity. |

| Introduction of Heterocycles | Replacing the methoxyphenoxy ring with a pyridine (B92270) or other heterocycle | Modification of electronic properties and potential for new interactions. |

This table presents hypothetical design strategies based on common practices in medicinal chemistry.

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosteric replacement is a powerful tool in drug design for optimizing lead compounds by replacing a functional group with another that has similar physicochemical properties, leading to improved potency, selectivity, or metabolic stability. spirochem.comnih.govresearchgate.netnih.gov

For the this compound scaffold, several bioisosteric replacements could be envisioned:

Ether Linkage Replacement: The ether oxygen could be substituted with a thioether (sulfur), an amine, or a methylene (B1212753) group to probe the importance of the ether oxygen's electronic and hydrogen-bonding capabilities.

Aromatic Ring Bioisosteres: The phenyl ring could be replaced with other aromatic systems, such as thiophene, pyridine, or pyrazole, to alter the electronic and steric properties of the molecule and explore new binding interactions. morressier.com

Table 3: Potential Bioisosteric Replacements for Scaffold Optimization

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Hydrazide (-CONHNH2) | 1,3,4-Oxadiazole | Mimics the spatial arrangement and hydrogen bonding capacity of the hydrazide group, often with improved metabolic stability. nih.gov |

| Ether (-O-) | Thioether (-S-) | Increases lipophilicity and alters bond angles and electronic character. |

| Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and change the overall polarity and basicity. |

This table provides examples of potential bioisosteric replacements based on established principles in medicinal chemistry.

Advanced Computational and Cheminformatics Approaches

Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide precise insights into the electronic structure, geometry, and properties of molecules. rroij.com These methods are vital for understanding the fundamental interactions that govern a drug's efficacy and selectivity. smu.edu

Application of Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It is founded on the Hohenberg-Kohn theorems, which state that the electron density of a system determines its ground-state properties. ekb.eg DFT calculations are employed to optimize molecular geometry and predict various electronic properties. bhu.ac.in

In the analysis of a compound like 2-(3-Methoxyphenoxy)propanohydrazide, DFT calculations, often using a specific functional and basis set such as B3LYP/6-311G(d,p), would be performed to determine its optimized molecular structure. bhu.ac.in This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The results of such an analysis provide a foundational understanding of the molecule's structural and electronic characteristics.

Table 1: Common DFT Functionals and Basis Sets

| Component | Type | Description |

|---|---|---|

| Functional | B3LYP | A hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. It is widely used for its balance of accuracy and computational cost. researchgate.net |

| PBE | The Perdew-Burke-Ernzerhof functional is a generalized gradient approximation (GGA) that is common in solid-state physics and materials science. | |

| SCAN | The "Strongly Constrained and Appropriately Normed" meta-GGA functional offers improvements for various types of chemical bonds and non-covalent interactions. chemrxiv.org | |

| Basis Set | 6-31G(d,p) | A Pople-style basis set that describes how atomic orbitals are represented. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) for greater accuracy. researchgate.net |

| 6-311++G(d,p) | An extension of the Pople basis set with triple-split valence and diffuse functions (++) on both heavy and hydrogen atoms, useful for describing anions and weak interactions. ajchem-a.com | |

| cc-pVTZ | A correlation-consistent, polarized, valence, triple-zeta basis set developed by Dunning, known for its systematic convergence towards the complete basis set limit. |

Molecular Electrostatic Potential and Frontier Orbital Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential for predicting a molecule's reactivity. ajchem-a.comacadpubl.eu The MEP map illustrates the charge distribution around a molecule, identifying sites susceptible to electrophilic and nucleophilic attack. acadpubl.eumalayajournal.org

An MEP surface analysis for this compound would reveal the regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. acadpubl.eu

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding electronic transitions and chemical reactivity. malayajournal.org The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. acadpubl.eumalayajournal.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net From these energies, important global reactivity descriptors can be calculated.

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the molecule's kinetic stability and chemical reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance to change in electron distribution or charge transfer. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of charge transfer. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a macromolecular target, typically a protein. nih.gov These methods are central to structure-based drug design.

Predictive Modeling of Protein-Ligand Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction. For this compound, docking studies would be used to screen potential protein targets and predict its binding pose within the active site of a selected protein. This helps in understanding the structural basis of its potential biological activity. nih.gov

Assessment of Binding Energies and Modes

The primary outputs of molecular docking are the binding mode and the binding energy. The binding mode describes the specific orientation of the ligand and the non-covalent interactions it forms with the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The binding energy (or docking score) is a numerical value, often in kcal/mol, that estimates the binding affinity. A more negative value typically indicates a stronger, more favorable interaction. nih.gov Molecular dynamics simulations can further refine these predictions, providing insights into the stability of the protein-ligand complex over time.

Table 3: Illustrative Output of a Molecular Docking Analysis

| Parameter | Description |

|---|---|

| Target Protein | The specific protein (e.g., enzyme, receptor) being investigated. |

| Binding Site | The specific cavity or pocket on the protein where the ligand binds (e.g., Sudlow Site I on Human Serum Albumin). nih.gov |

| Binding Energy (kcal/mol) | A calculated value representing the predicted affinity of the ligand for the protein. |

| Key Interacting Residues | The specific amino acids in the binding site that form significant interactions with the ligand. |

| Types of Interactions | The nature of the non-covalent bonds formed (e.g., Hydrogen bonds, π-π stacking, hydrophobic interactions). nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a set of compounds with their biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized molecules. nih.gov

A QSAR study for a series of analogues of this compound would involve calculating various molecular descriptors that quantify physicochemical properties. ijnrd.org These descriptors fall into several categories, including electronic, steric, hydrophobic, and topological. researchgate.net By using statistical methods like multiple linear regression, a model is developed that links these descriptors to a measured biological activity, such as inhibitory concentration (IC₅₀). nih.gov Such models are valuable tools for optimizing lead compounds and designing new molecules with enhanced potency. nih.gov

Development and Validation of Predictive Models

The development of predictive models using machine learning and other computational techniques is a cornerstone of modern drug discovery. These models are designed to forecast the biological activity, physicochemical properties, or potential toxicity of chemical compounds, thereby prioritizing candidates for synthesis and experimental testing. The process typically involves gathering a large dataset of compounds with known activities, representing these molecules using numerical descriptors, and then training an algorithm to recognize the relationship between the molecular features and the observed activity.

The creation of robust predictive models follows a structured workflow:

Data Curation: A large and diverse collection of experimentally verified compounds is assembled from databases like ChEMBL. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's topological, geometrical, and electronic features, are calculated. A feature selection process is often employed to identify the most relevant descriptors for building the model. nih.gov

Model Building: Various machine learning algorithms are used to construct the predictive models. Common methods include Support Vector Machines (SVM), Random Forest (RF), k-Nearest Neighbors (kNN), and XGBoost. nih.gov

Rigorous Validation: The performance of the developed models is critically assessed. This includes internal validation (e.g., cross-validation) and, crucially, validation using an independent, external set of compounds not used during model training. nih.gov Key performance metrics include accuracy, the area under the receiver operating characteristic curve (AUC-ROC), and predictiveness curves. nih.govnih.gov Techniques like Y-scrambling (randomizing the response variable to ensure the model is not learning by chance) are also employed to guarantee the model's robustness. nih.gov

For instance, in the development of predictive models for antimalarial activity against Plasmodium falciparum, researchers utilized a large dataset from the ChEMBL database. nih.gov They employed machine learning methods like SVM and XGBoost, which demonstrated high accuracy (approximately 85%) on an independent test set. nih.gov The predictive power of these models was further confirmed through probability calibration and predictiveness curves, indicating their potential utility in identifying novel antimalarial agents. nih.gov

| Illustrative Model Validation Metrics | |

| Metric | Description |

| Accuracy | The proportion of correct predictions made by the model. |

| AUC-ROC | A measure of the model's ability to distinguish between active and inactive compounds. nih.gov |

| Predictiveness Curve | A graphical representation of the model's ability to predict outcomes. nih.gov |

| Y-Scrambling | A validation technique to assess the risk of chance correlations. nih.gov |

Utility in Virtual Screening and Library Design

Predictive models are instrumental in virtual screening and the design of combinatorial libraries. Virtual screening is a computational technique used in the early stages of drug discovery to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This in silico approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). mdpi.com

The process of virtual screening can be broadly categorized into two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. mdpi.com Molecular docking algorithms are used to predict the binding mode and affinity of different compounds within the target's active site. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the target's 3D structure is unknown, LBVS methods are employed. These rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) models are common LBVS techniques.

Virtual screening facilitates the rapid expansion of a hit chemotype, helping to build a structure-activity relationship (SAR) and optimize lead compounds. nih.gov For example, a collaborative virtual screening effort was used to explore an imidazo[1,2-a]pyridine (B132010) series for visceral leishmaniasis, which successfully expanded the chemical diversity and improved the antiparasitic activity of the initial hits. nih.gov

Furthermore, these computational approaches are vital for designing virtual combinatorial libraries (VCLs). mdpi.com Starting with a known bioactive molecule or a core scaffold, VCLs are generated by systematically modifying different parts of the molecule, creating a large set of virtual analogs. mdpi.com These libraries can then be screened in silico to prioritize the most promising compounds for synthesis.

| Illustrative Virtual Screening Funnel | |

| Stage | Action |

| Initial Library | A large collection of compounds (e.g., from PubChem or proprietary databases). nih.gov |

| Filtering | Application of filters based on physicochemical properties (e.g., Lipinski's rule of five). |

| Docking/Pharmacophore Screening | Use of SBVS or LBVS to score and rank compounds. mdpi.com |

| Hit Selection | Selection of a smaller, enriched set of compounds for experimental testing. |

In Silico ADMET Profiling

In silico ADMET profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. rsc.org Assessing these pharmacokinetic and toxicological properties early in the drug discovery process is crucial for avoiding costly late-stage failures. nih.gov

Similarly, in the development of novel phthalazine (B143731) derivatives as VEGFR-2 inhibitors, in silico ADMET profiling was conducted to evaluate their drug-like properties in comparison to the approved drug sorafenib. rsc.org The results indicated that the designed compounds possessed a favorable ADMET profile, supporting their further development. rsc.org

These in silico predictions guide medicinal chemists in optimizing lead compounds by identifying potential issues with properties like aqueous solubility, blood-brain barrier penetration, and potential toxicity. nih.gov

| Illustrative In Silico ADMET Parameters | |

| Category | Predicted Property |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability |

| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) Penetration nih.gov |

| Metabolism | Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4) |

| Excretion | Total Clearance, Half-life (T1/2) |

| Toxicity | hERG Inhibition, Mutagenicity (e.g., Ames test), Carcinogenicity nih.gov |

Perspectives on Future Research and Therapeutic Innovation

Potential of 2-(3-Methoxyphenoxy)propanohydrazide as a Preclinical Candidate

The hydrazide and hydrazone chemical classes are recognized for their promising interactions with biological targets, making them attractive candidates for drug design. nih.govnih.gov Preclinical evaluations of various novel hydrazide and hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic properties in animal models. scilit.comnih.govmdpi.com For instance, studies on N-pyrrolylcarbohydrazide and its derivatives have shown dose-dependent anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.govmdpi.com Specifically, significant reductions in edema were observed at various time points with certain derivatives. mdpi.com Other research has identified aryl hydrazone derivatives with notable anti-inflammatory effects and benzylidene hydrazides with substantial analgesic and anti-inflammatory activity. nih.gov

Given that the 2-phenoxyphenyl scaffold has also been associated with analgesic and anti-inflammatory activities, the hybrid structure of this compound presents a compelling case for preclinical investigation. nih.gov Future research should focus on in vivo studies, such as the acetic acid-induced writhing test in mice, which has been used to evaluate the analgesic potential of other novel hydrazide series. nih.govresearchgate.net Such preclinical models would be essential to determine if this compound or its optimized analogues can produce a significant reduction in pain response, potentially positioning it as a lead compound for the development of new analgesic or anti-inflammatory drugs. nih.gov

Synergistic Therapeutic Strategies

The versatility of the hydrazide-hydrazone linker has been leveraged in the development of synergistic therapeutic strategies. researchgate.net These linkers can be used to conjugate different pharmacophores, creating hybrid molecules with potentially enhanced activity or a dual mode of action. nih.gov One promising avenue is the combination of a hydrazide-containing compound with an established therapeutic agent to enhance efficacy or overcome drug resistance. nih.gov For example, a screening of a compound library identified a quinoline-hydrazide scaffold that acted synergistically with the anticancer drug SAHA (suberoylanilide hydroxamic acid) to overcome resistance in breast cancer cells. nih.gov

Furthermore, hydrazone linkers are valuable in drug delivery due to their susceptibility to hydrolysis under specific physiological conditions, such as the acidic microenvironment of tumors. researchgate.net This pH-sensitive cleavage allows for targeted drug release, increasing the concentration of the active agent at the site of action while minimizing systemic exposure. researchgate.net For this compound, future research could explore its derivatization into hydrazones that are then conjugated with other therapeutic molecules, such as peptides or existing anticancer drugs. nih.govnih.gov Such a strategy could lead to novel combination therapies or targeted delivery systems, for instance, in oncology where inhibiting autophagy with hydrazone-containing molecules like hydroxychloroquine (B89500) has shown promise in improving treatment efficacy. researchgate.net

Exploration of Novel Therapeutic Indications

The hydrazide-hydrazone scaffold is a reservoir of diverse biological activities, extending well beyond anti-inflammatory and analgesic effects. mdpi.comtpcj.org Numerous studies have highlighted their potential across a broad spectrum of diseases. mdpi.com Historically, hydrazides like Isoniazid have been pivotal in treating tuberculosis. mdpi.comnih.gov This has spurred ongoing research into novel hydrazide-hydrazones as potent antimicrobial agents against various bacterial and fungal pathogens, with some derivatives showing superior activity compared to standard drugs like cefadroxil. mdpi.com

The therapeutic potential of this chemical class also includes anticonvulsant, antiviral, antiprotozoal, and antioxidant activities. mdpi.comnih.gov For example, diacyl-hydrazide compounds have been identified as promising leads for treating visceral leishmaniasis, with optimized analogues demonstrating nanomolar activity against L. donovani. acs.org Other studies have synthesized hydrazide derivatives with anticonvulsant properties or antioxidant capabilities superior to well-known agents. nih.govnih.gov

Given this wide range of reported bioactivities, future investigations into this compound should not be confined to a single therapeutic area. A broad-based screening approach could uncover novel indications. Its structure could be systematically modified and tested against targets for various conditions, including neurological disorders, infectious diseases, and diseases related to oxidative stress, potentially revealing new and unexpected therapeutic applications. tpcj.orgbenthamscience.com

Integration of Omics Data in Hydrazide Research

Modern drug discovery and development heavily relies on "omics" technologies to gain a comprehensive understanding of a drug's mechanism of action, identify biomarkers, and assess safety. d4-pharma.comnih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the cellular response to a chemical compound. frontlinegenomics.commdpi.com For a novel compound like this compound, an omics-based approach would be invaluable.

Genomics can help identify genetic variations that may influence an individual's response to the drug, a key aspect of pharmacogenomics. nih.gov Transcriptomics and proteomics can reveal changes in gene and protein expression patterns following treatment, offering insights into the pathways modulated by the compound. frontlinegenomics.commdpi.com Metabolomics, the study of endogenous metabolites, can elucidate how the compound affects biochemical pathways. d4-pharma.com A combined omics study on hydrazine-induced hepatotoxicity, for example, successfully identified alterations in glucose metabolism, lipid metabolism, and oxidative stress pathways, providing potential biomarkers for toxicity. nih.gov

Applying a similar multi-omics strategy to this compound research would facilitate the elucidation of its mode of action, the identification of predictive biomarkers for efficacy and safety, and a more robust preclinical safety assessment. nih.govfrontlinegenomics.com This data-rich approach is crucial for making informed decisions throughout the drug development pipeline. d4-pharma.com

Computational-Experimental Feedback Loops for Optimized Compound Development

The integration of computational methods with experimental validation has become a powerful paradigm in modern drug discovery, creating an iterative feedback loop that accelerates the optimization of lead compounds. nih.govnih.gov This synergy allows for a more rational and efficient exploration of chemical space. jddhs.com The process typically begins with computational techniques like molecular docking or quantitative structure-activity relationship (QSAR) modeling to predict the biological activity of a set of virtual compounds. nih.govfrontiersin.org

These in silico predictions guide the selection of the most promising molecules for chemical synthesis and experimental testing. researchgate.net The experimental data are then fed back to refine and improve the predictive power of the computational models. nih.govresearchgate.net This iterative cycle of prediction, synthesis, testing, and model refinement allows researchers to rapidly understand structure-activity relationships and converge on compounds with optimized potency and desirable pharmacokinetic properties. nih.govfrontiersin.org

Q & A

Q. What are the recommended methodologies for synthesizing 2-(3-Methoxyphenoxy)propanohydrazide with consideration of green chemistry principles?

A robust synthesis should prioritize solvent selection (e.g., ethanol/water mixtures), catalysts (e.g., acetic acid for Schiff base formation), and energy-efficient reflux conditions. Structural analogs like (EZ)-N'-benzylidene derivatives have been synthesized using green chemistry principles to minimize hazardous byproducts, as demonstrated in hydrazide derivative studies . Purification via recrystallization in methanol or chloroform is recommended to ensure high yields (e.g., 91% for related coumarin hydrazides) .

Q. How can researchers confirm the structural integrity of this compound using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For hydrazide derivatives, SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsional parameters . Crystallization in polar aprotic solvents (e.g., DMSO) may enhance crystal quality. For example, 2-(4-isobutylphenyl)-propanohydrazide derivatives were resolved to 0.84 Å resolution using SHELXL, validating planar hydrazone moieties .

Q. What analytical techniques are critical for assessing the purity of this compound in synthetic batches?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are essential. For hydrazides, monitor the NH proton signal (δ 8.5–9.5 ppm) to confirm hydrazide integrity . Differential scanning calorimetry (DSC) can detect polymorphic impurities, while melting point consistency (e.g., 85–89°C for structurally related acids) provides preliminary purity validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For hydrazide derivatives, the carbonyl oxygen and hydrazine nitrogen exhibit high electrophilicity, making them prone to nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) with biological targets (e.g., adenylyl cyclases) can further predict binding affinities, as shown for KH7, a hydrazide-based inhibitor .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Contradictions often arise from tautomerism or solvent effects. Variable-temperature NMR (VT-NMR) can distinguish between keto-enol tautomers by observing signal coalescence at elevated temperatures. Heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies ambiguous ¹H-¹³C couplings, as applied to carbazole-hydrazide derivatives . For crystallographic inconsistencies, R-factor convergence (<5%) in SHELXL refinements ensures structural reliability .

Q. How should researchers design experiments to study the structure-activity relationships (SAR) of this compound analogs?

Systematically vary substituents on the methoxyphenyl and hydrazide moieties. For example:

- Electron-withdrawing groups (e.g., Cl): Enhance electrophilicity of the hydrazide carbonyl.

- Steric modifications (e.g., isopropyl): Probe steric hindrance effects on target binding.

Evaluate bioactivity using dose-response assays (e.g., IC₅₀ determination against enzymatic targets like adenylyl cyclases) . Crystallographic data from analogs (e.g., 2-(4-isobutylphenyl) derivatives) provide structural benchmarks for SAR analysis .

Methodological Notes

- Synthesis Optimization: Use green solvents (e.g., ethanol) and catalytic conditions to align with sustainability goals .

- Crystallography: Prioritize high-resolution data (<1.0 Å) and validate refinements using SHELXL’s built-in validation tools .

- Data Reproducibility: Document solvent systems, crystallization conditions, and spectral acquisition parameters (e.g., NMR pulse sequences) to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。